N-(tert-butyl)-4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxamide
Description
N-(tert-butyl)-4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a tert-butyl carboxamide group and a methyltriazole-carboxamido methyl side chain. Its synthesis typically involves multi-step protocols, including coupling reactions and cyclization processes, as exemplified in related piperidine-triazole derivatives . Key characterization techniques such as $^{1}\text{H}$-, $^{13}\text{C}$-, and $^{15}\text{N}$-NMR, alongside high-resolution mass spectrometry (HRMS), are critical for confirming its structural integrity .
Properties
IUPAC Name |
N-tert-butyl-4-[[(1-methyltriazole-4-carbonyl)amino]methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N6O2/c1-15(2,3)17-14(23)21-7-5-11(6-8-21)9-16-13(22)12-10-20(4)19-18-12/h10-11H,5-9H2,1-4H3,(H,16,22)(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDQKTWDIQYGPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CN(N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(tert-butyl)-4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanism of action of this compound, drawing upon diverse sources to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound features a piperidine core substituted with a tert-butyl group and a 1-methyl-1H-1,2,3-triazole-4-carboxamide moiety. The synthesis typically involves the coupling of piperidine derivatives with triazole-containing carboxylic acids via amide bond formation. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties through various mechanisms. For instance, compounds similar to N-(tert-butyl)-4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxamide have shown selective cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4a | Jurkat T-cells | 2.5 | Induces apoptosis and DNA damage |
| 6a | MCF-7 | 1.35 | Thymidylate synthase inhibition |
| 6e | HepG2 | 2.18 | Cell cycle arrest |
Studies have shown that certain derivatives can inhibit thymidylate synthase, an enzyme critical for DNA synthesis, leading to apoptosis in cancer cells . Furthermore, the morphological changes observed in treated cells—such as chromatin condensation and membrane blebbing—underscore the compound's potential as an anticancer agent .
Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has also been documented. Compounds related to N-(tert-butyl)-4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxamide have demonstrated activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 μg/mL |
| Escherichia coli | 15 μg/mL |
The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
The biological activity of N-(tert-butyl)-4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxamide can be attributed to its ability to interact with specific molecular targets within cells:
Anticancer Mechanism:
- Thymidylate Synthase Inhibition : This leads to reduced dTTP levels necessary for DNA replication.
Antimicrobial Mechanism:
- Cell Wall Disruption : The triazole ring may interact with enzymes involved in peptidoglycan synthesis in bacteria.
Case Study 1: Anticancer Effects
A study evaluated the effects of N-(tert-butyl)-4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine on MCF-7 breast cancer cells. Results indicated an IC50 value of approximately 1.35 μM, showcasing its potency compared to established chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, derivatives were tested against E. coli and S. aureus. The results demonstrated significant inhibition at concentrations as low as 10 μg/mL for S. aureus, indicating strong potential for therapeutic applications in treating infections caused by resistant strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several piperidine- and triazole-containing derivatives. Below is a detailed comparison of its key features against analogous molecules:
Core Structural Variations
Physicochemical and Pharmacological Properties
Key Advantages and Limitations
- However, its synthetic complexity may limit scalability .
- N1-tert-butylpiperidine-1,4-dicarboxamide : Simpler synthesis but lacks the triazole’s versatility in interactions .
- Iodophenyl Derivatives : Halogenation improves binding to hydrophobic pockets but increases molecular weight and reduces solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
